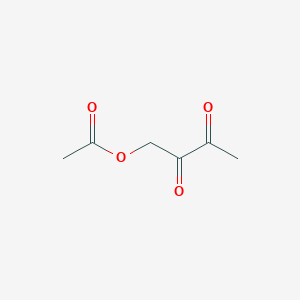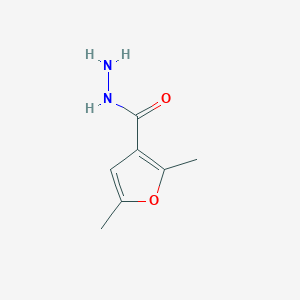
2,5-Dimethylfuran-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Carbohydrazides are typically synthesized by reacting dimethyl carbonate with hydrazine hydrate, followed by reactions with various acyl chlorides or aldehydes under specific conditions. For instance, the synthesis of hydrazone derivatives from carbohydrazides involves reactions with substituted benzaldehydes or ketones to yield various derivatives with potential anticancer activities (Gomha, Muhammad, Abdel‐aziz, Matar, & El-Sayed, 2020). Similarly, compounds like (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized, providing insights into the structural and reactive nature of such compounds (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of carbohydrazide derivatives is often confirmed through techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. These methods help in understanding the configuration, molecular geometry, and electronic structure of the compounds. For example, the crystal and molecular structure of carbohydrazide itself was determined, revealing insights into its coordination properties through quantum chemistry calculations (Zhang, Zhang, & Yu, 2006).
Chemical Reactions and Properties
Carbohydrazides and dimethylfuran derivatives participate in various chemical reactions, including dehydration, hydrogenolysis, and reactions with electron-poor olefins, leading to a range of products. The reactivity of these compounds is influenced by their molecular structure, with reactions like the formation of diacylhydrazines and pyrazole derivatives being notable examples (Hassan, Ibrahim, & Shawky, 2008).
Physical Properties Analysis
The physical properties of carbohydrazides and dimethylfuran derivatives, such as solubility, boiling point, and energy density, are essential for their application in various domains. For instance, 2,5-dimethylfuran has been identified for its fuel properties due to its high energy density and boiling point compared to ethanol, suggesting similar derivatives could have significant applications (Román-Leshkov, Barrett, Liu, & Dumesic, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of carbohydrazide derivatives and dimethylfuran compounds, are critical for their practical applications. Studies on the decomposition of 2,5-dimethylfuran, for example, provide valuable information on the stability and potential decomposition pathways under various conditions, which can be extrapolated to understand the behavior of similar compounds (Simmie & Metcalfe, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Properties
- Synthesis and Anticancer Evaluation: Some novel derivatives of dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, structurally related to 2,5-Dimethylfuran-3-carbohydrazide, have been synthesized and evaluated for their anticancer properties. Certain compounds demonstrated significant cytotoxicity, particularly against ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).
Biofuel Production
- Production from Biomass-Derived Carbohydrates: 2,5-Dimethylfuran, a structurally similar compound to 2,5-Dimethylfuran-3-carbohydrazide, has been produced from fructose in a process that demonstrates both environmental favorability and industrial efficiency. This highlights its potential as a green chemistry solution and biofuel source (Upare et al., 2015).
Combustion and Fuel Research
- Combustion Characteristics and Emissions: The combustion characteristics of 2,5-Dimethylfuran, a related compound, have been studied in direct-injection spark-ignition engines. This research provides insights into its efficacy as a biofuel, focusing on aspects like knock suppression ability and efficiency compared to traditional fuels (Wang et al., 2013).
Environmental Impact
- Thermal Decomposition Studies: Investigating the thermal reactions of 2,5-Dimethylfuran sheds light on its environmental impact, particularly in terms of the products and radicals formed during thermal decomposition. This research is crucial in assessing the ecological footprint of using such compounds (Lifshitz, Tamburu, & Shashua, 1998).
Renewable Energy Sources
- Biomass to Furanics: The transformation of biomass into 2,5-Dimethylfuran, a compound structurally related to 2,5-Dimethylfuran-3-carbohydrazide, underscores the potential of using renewable resources for fuel production. This process links the sustainable supply of energy and chemicals, highlighting the role of carbohydrates in biofuel development (Caes et al., 2015).
Safety And Hazards
The safety information for 2,5-Dimethylfuran-3-carbohydrazide includes several hazard statements such as H302, H312, H315, H319, H332, H335, indicating potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dimethylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKLMAOOHWVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24825026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-Dimethylfuran-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

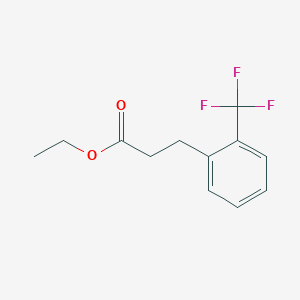
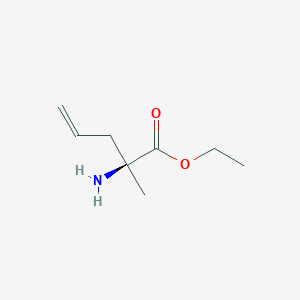

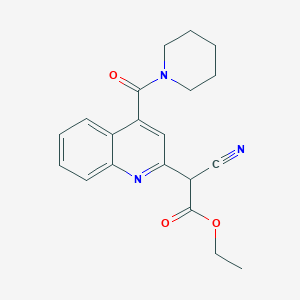
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
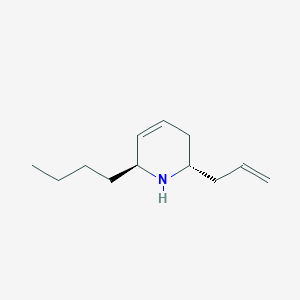
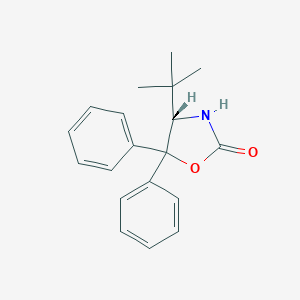
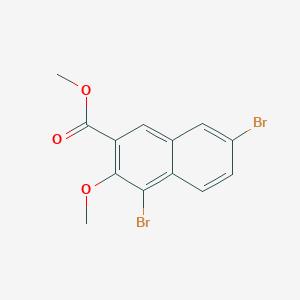
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
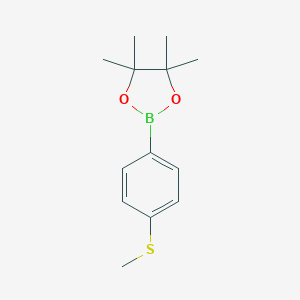
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
